Methyl 4-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 4-hydroxy-3-nitrobenzoate, also known as methyl nitrobenzoate, is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals, as a reagent in biochemistry, and as a catalyst in chemical reactions. It is a white, crystalline solid with a molecular weight of 170.1 g/mol and a melting point of 116-118 °C. It is soluble in water and alcohols and is relatively stable in air.
Scientific Research Applications
Synthesis and Educational Applications
Methyl 4-hydroxy-3-nitrobenzoate is involved in various organic synthesis processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, serves as a simple experiment in introductory organic chemistry courses. This process demonstrates a basic Fischer esterification reaction and involves purification techniques and spectroscopic characterization (Kam, Levonis, & Schweiker, 2020).
Pharmaceutical and Cosmetic Applications
Methyl 4-hydroxybenzoate, closely related to this compound, is widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure, determined at 120 K, shows a framework of three molecules connected via extensive hydrogen bonding. Hirshfeld surface analysis and quantum mechanical methods, such as Hartree Fock and Density Functional Theory, have been employed to understand its intermolecular interactions and pharmaceutical activity (Sharfalddin et al., 2020).
Chemical Analysis and Predictive Modeling
The compound and its derivatives are used as model compounds in chemical studies, such as the prediction of solid solution formation among chemically similar molecules. Quantum chemical calculations and crystallization experiments have been conducted to understand their properties and behavior in various conditions (Saršu̅ns & Be̅rziņš, 2020).
Applications in Corrosion Inhibition
Certain derivatives of this compound, such as those based on the 8-hydroxyquinoline moiety, have been synthesized and identified as efficient corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces and have been studied using various analytical methods, including electrochemical techniques and Density Functional Theory (Rbaa et al., 2019).
Biodegradation and Environmental Applications
The microbial degradation pathways of nitroaromatic compounds, which include derivatives of this compound, have been studied for their potential applications in bioremediation. A rapid assay system has been developed to evaluate the activities and substrate specificities of nitroaromatic dioxygenases, which play a crucial role in the oxidative biodegradation of these compounds. This research aids in understanding how these compounds can be effectively broken down in environmental contexts (Tomita, Katsuyama, & Ohnishi, 2021).
Material Science and Drug Delivery
In material science, this compound derivatives have been utilized in the synthesis of novel hydrogels for controlled drug delivery. For example, a photocleavable and pH-sensitive chitosan-based hydrogel using a novel crosslinker derived from this compound has been developed. This hydrogel exhibits unique swelling properties in different pH conditions and has potential applications in the targeted release of therapeutic drugs (Nisar, Pandit, Wang, & Rattan, 2020).
Optical Properties for NLO Applications
The nonlinear optical (NLO) properties of this compound derivatives are of interest in the field of photonics. For instance, the synthesis and characterization of 4-methyl-3-nitrobenzoic acid single crystals have been explored for their potential in NLO applications. These studies focus on crystal structure, optical transmittance, and nonlinear optical properties, providing insights into their applications in photonics and optoelectronics (Ramachandran et al., 2019).
Environmental Impact Assessment
The environmental impact of this compound derivatives is also a subject of research. Studies have shown that the application of certain soil remediation technologies can lead to the formation of nitrophenolic byproducts, including derivatives of this compound. This research is crucial for understanding the environmental consequences of using such technologies and for developing strategies to minimize the formation of harmful byproducts (Yang et al., 2021).
properties
IUPAC Name |
methyl 4-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWCTBHZCBXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059197 | |
Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99-42-3 | |
Record name | Methyl 4-hydroxy-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxy-3-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features revealed by the crystal structure analysis of Methyl 4-hydroxy-3-nitrobenzoate?
A1: The crystal structure of this compound reveals several important features:
- Two Unique Molecules in the Asymmetric Unit: The compound crystallizes with two distinct molecules, labeled A and B, in the asymmetric unit of the triclinic unit cell [].
- Hydrogen Bonding Networks: The crystal structure is stabilized by a complex network of twelve hydrogen bonds. These interactions contribute significantly to the overall packing and arrangement of molecules within the crystal lattice [].
- Pi-Stacking Interactions: In addition to hydrogen bonding, two pi-stacking interactions were identified, further influencing the crystal's three-dimensional organization. These interactions occur between aromatic rings of adjacent molecules, promoting stacking along a specific crystallographic plane [].
- Infinite Stacked Sheets: The combination of hydrogen bonding and pi-stacking leads to the formation of infinite stacked sheets of this compound molecules. These sheets are oriented parallel to the (101) plane within the crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.